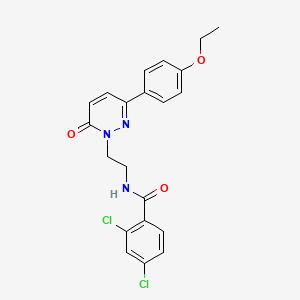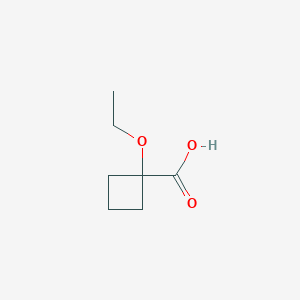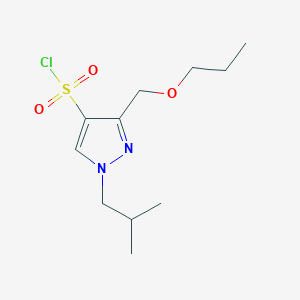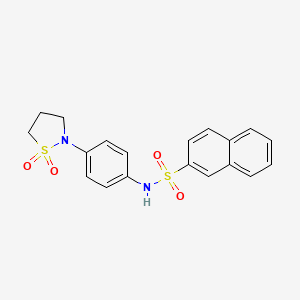
3-Fluoro-4-methylpyridine-2-carbonitrile
Vue d'ensemble
Description
“3-Fluoro-4-methylpyridine-2-carbonitrile” is a chemical compound with the molecular formula C7H5FN2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridines, has been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 3rd position, a methyl group at the 4th position, and a carbonitrile group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 135.6°C, a density of 1.08 g/cm³, and a refractive index of 1.479 . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-Fluoro-4-methylpyridine-2-carbonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis and structural analysis of complex molecules. It serves as a precursor or intermediate in the synthesis of various compounds. For instance, a study described the synthesis and X-ray analysis of a related pyridine derivative, demonstrating the use of similar compounds in understanding structural features and interactions through spectroscopic methods (Jukić et al., 2010).
Fluorescence Probes and Sensors
Compounds derived from pyridine carbonitriles, including this compound, have been explored for their potential in creating selective fluorescence probes. These probes can be used for visual sensing of metal ions, such as Zn2+, in biological specimens, showcasing their applicability in biochemistry and molecular biology (Ajayaghosh et al., 2005).
Drug Synthesis
In the pharmaceutical industry, fluorinated compounds are highly valued for their unique properties. Studies have shown that derivatives of this compound are used in the synthesis of cognition-enhancing drugs, highlighting its role in the development of therapeutic agents (Pesti et al., 2000).
Material Science
Fluorinated pyridines, including those related to this compound, find applications in material science, such as the development of fluoropolymers. These materials are used in technologically demanding applications due to their high-performance properties, including resistance to solvents, acids, and bases (DeSimone et al., 1992).
Catalytic Applications
The fluorinated pyridine derivatives are also investigated for their use in catalytic applications, such as in the synthesis of organofluorine compounds. These compounds play a crucial role in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly alter the biological activity and stability of molecules (Koike & Akita, 2016).
Mécanisme D'action
Target of Action
Fluorinated pyridines are generally known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with biological targets.
Propriétés
IUPAC Name |
3-fluoro-4-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNYPJRYCDTVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2931085.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)
![(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)

![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2931090.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B2931091.png)
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)
![6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2931099.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2931100.png)




